
1-(2-Iodo-5-methylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-5-methylbenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge. This compound is characterized by the presence of an iodine atom and a methyl group attached to the benzyl moiety, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-5-methylbenzyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-iodo-5-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-(2-Iodo-5-methylbenzyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the benzyl group can be achieved using reducing agents such as lithium aluminum hydride. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-5-methylbenzyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Iodo-5-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodo-5-methylbenzyl)piperidine can be compared with other similar compounds such as:
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, which serves as a building block for various pharmaceuticals and agrochemicals.
Pyridine: A structurally related heterocyclic compound with a nitrogen atom in the ring, widely used in the synthesis of drugs and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18IN |
|---|---|
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
1-[(2-iodo-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18IN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
SQDHQPDQAYCKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)I)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)

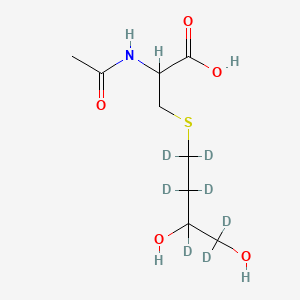
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
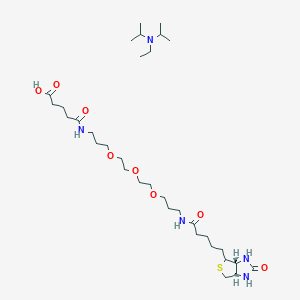
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
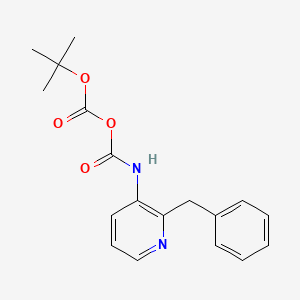
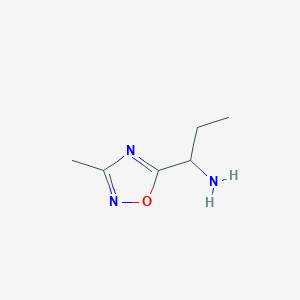
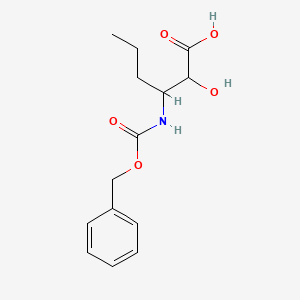
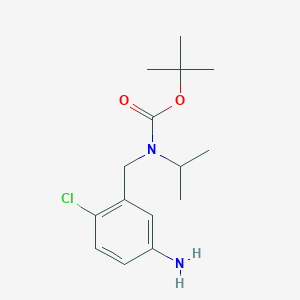
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)


